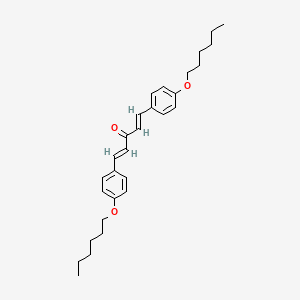
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one is an organic compound characterized by its unique structure, which includes two p-hexyloxyphenyl groups attached to a pentadienone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with p-hexyloxybenzaldehyde and acetone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It can bind to receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.
類似化合物との比較
Similar Compounds
1,5-Bis(p-methoxyphenyl)-1,4-pentadien-3-one: Similar structure but with methoxy groups instead of hexyloxy groups.
1,5-Bis(p-ethoxyphenyl)-1,4-pentadien-3-one: Similar structure but with ethoxy groups instead of hexyloxy groups.
Uniqueness
1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one is unique due to its longer alkoxy chains, which can influence its solubility, melting point, and overall chemical reactivity. This uniqueness makes it particularly suitable for applications requiring specific physical and chemical properties.
特性
CAS番号 |
209683-39-6 |
|---|---|
分子式 |
C29H38O3 |
分子量 |
434.6 g/mol |
IUPAC名 |
1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChIキー |
XKEDONQIWMPPPP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















